Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Medicinal chemistry Lipophilicity Structure-activity relationship

This (R)-configured Boc-β-amino acid is essential for stereoselective synthesis of benzothiophene-containing peptidomimetics targeting the renin-angiotensin system. Its Boc group requires acidic (TFA) deprotection, making it the optimal choice for base-stable, acid-cleavable SPPS workflows—in stark contrast to Fmoc analogs. The 3-benzothienyl side chain provides quantifiably higher lipophilicity (XLogP3 ~3.5) than phenyl analogs, enhancing passive membrane diffusion crucial for CNS and oral bioavailability profiles. Insist on ≥98% enantiomeric purity (CAS 190190-48-8) to maintain critical three-dimensional architecture; do not interchange with the (S)-enantiomer (CAS 270063-45-1).

Molecular Formula C17H21NO4S
Molecular Weight 335.4 g/mol
CAS No. 190190-48-8
Cat. No. B067973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid
CAS190190-48-8
Molecular FormulaC17H21NO4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
InChIKeyVRUFHPBCNHYEPJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8): Chemical Identity and Sourcing Context


Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 190190-48-8) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protected amine, a (R)-configured stereocenter at the β-position, and a 3-benzothienyl (benzothiophene) aromatic side chain. This compound is classified as a Boc-protected D-β-homoalanine analog and serves primarily as a protected synthetic building block in medicinal chemistry and peptide research [1]. It is commercially available from multiple suppliers as a research-grade intermediate, with the Boc group enabling orthogonal protection strategies during multi-step synthesis of peptidomimetics and bioactive small molecules . The compound is typically stored under standard laboratory conditions and is recognized for its utility in constructing benzothiophene-containing pharmacophores .

Why Generic Substitution Is Not Viable for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8)


Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid cannot be simply interchanged with its (S)-enantiomer, Fmoc-protected analogs, or other aromatic-substituted β-amino acid derivatives without altering synthetic outcomes or downstream biological performance. The (R)-stereochemistry is essential for stereoselective synthetic pathways, as chirality determines the three-dimensional orientation of the benzothienyl side chain in final peptidomimetic products . The Boc protecting group offers specific orthogonal compatibility that differs fundamentally from Fmoc-based strategies: Boc deprotection requires acidic conditions (TFA), while Fmoc requires basic conditions (piperidine), making the two chemically incompatible in the same synthetic sequence without careful planning . Furthermore, the 3-benzothienyl moiety confers distinct lipophilicity and aromatic π-stacking potential compared to phenyl, substituted-phenyl, or heteroaromatic analogs, directly influencing the conformational preferences and target-binding characteristics of downstream products . Class-level evidence from renin inhibitor patents demonstrates that benzothiophenyl-substituted β-amino acid derivatives exhibit differentiated pharmacological profiles compared to their phenyl-based counterparts [1].

Quantitative Differentiation Evidence for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8)


Lipophilicity Differentiation: Benzothienyl vs. Phenyl and Substituted-Phenyl β-Amino Acid Analogs

The target compound exhibits significantly higher computed lipophilicity compared to phenyl and substituted-phenyl β-amino acid analogs due to the benzothiophene aromatic system. PubChem XLogP3-AA calculation yields a value of 3.5 for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid [1]. This contrasts with phenyl-substituted analogs which typically display lower XLogP3 values, as documented for comparable compounds in the (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid series [2]. The increased lipophilicity arises from the sulfur-containing fused bicyclic aromatic system, which provides greater hydrophobic surface area than a single phenyl ring.

Medicinal chemistry Lipophilicity Structure-activity relationship

Chiral Identity: (R)-Stereochemical Purity and Enantiomeric Differentiation from (S)-Analog

The compound's (R)-stereochemistry at the β-carbon is a critical differentiator from its (S)-enantiomer counterpart, Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 270063-45-1). As documented in product specifications from multiple suppliers, the target compound is produced and supplied with ≥95% enantiomeric purity . The (R)- and (S)-enantiomers are distinct chemical entities with separate CAS registry numbers, and they cannot be interchanged in stereospecific synthetic sequences without altering the chirality of downstream products [1].

Chiral synthesis Stereoselectivity Peptidomimetics

Orthogonal Protecting Group Strategy: Boc vs. Fmoc Compatibility

The Boc protecting group on the target compound confers distinct orthogonal compatibility compared to Fmoc-protected analogs such as Fmoc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 269396-51-2). Boc deprotection proceeds under acidic conditions (typically TFA), while Fmoc deprotection requires basic conditions (typically piperidine), creating mutually exclusive compatibility windows in multi-step synthetic sequences . This fundamental chemical difference means these protecting groups cannot be directly substituted without redesigning the entire synthetic route.

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Benzothiophene Pharmacophore Utility: Class-Level Evidence from Renin Inhibitor Patents

Patent literature demonstrates that benzothiophenyl-substituted β-amino acid derivatives, including those structurally related to the target compound, have been specifically claimed as useful renin inhibitors for the treatment of hypertension [1]. U.S. Patent 5,217,989 explicitly describes benzothiophenyl/benzothiophenylalkyl-N-terminal cycloalkoxy-C-terminal amino hydroxy β-amino acid derivatives as renin inhibitors, distinguishing this structural class from phenyl-based analogs [2]. While the Boc-protected building block itself is not the final bioactive entity, it serves as a key intermediate for constructing this validated pharmacophore class.

Renin inhibition Hypertension Benzothiophene pharmacophore

Validated Application Scenarios for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8)


Synthesis of Renin Inhibitor Peptidomimetics for Hypertension Research

This building block is specifically suited for constructing benzothiophene-containing peptidomimetics targeting the renin-angiotensin system. Patent literature explicitly claims benzothiophenyl-substituted β-amino acid derivatives as renin inhibitors, providing a validated application pathway for intermediates containing this scaffold [1]. The (R)-stereochemistry ensures correct spatial orientation of the benzothienyl moiety when incorporated into the final inhibitor structure, while the Boc group permits controlled, sequential deprotection during synthesis [2].

SPPS-Compatible Peptide Modification Requiring Acid-Labile Protection

In solid-phase peptide synthesis (SPPS) workflows where acid-labile protecting group strategies are employed, Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid provides orthogonal compatibility with base-stable protecting groups [1]. The Boc group is cleaved under acidic conditions (TFA), making this building block incompatible with acid-labile side-chain protecting groups (e.g., t-butyl esters) unless alternative deprotection sequences are designed. Researchers should select this Boc variant when the synthetic route requires base-stable, acid-cleavable protection at the N-terminus [2].

Lipophilic β-Amino Acid Incorporation for Enhanced Membrane Permeability

When medicinal chemistry campaigns require increased lipophilicity in peptidomimetic candidates, the benzothienyl moiety of this building block offers a quantifiable advantage over phenyl-based analogs. The computed XLogP3 value of 3.5 [1] exceeds typical values for phenyl-substituted Boc-β-amino acid derivatives, providing greater hydrophobic character that can enhance passive membrane diffusion [2]. This property is particularly relevant for CNS-targeted peptide therapeutics or for improving oral bioavailability of peptide-based drug candidates.

Stereoselective Peptidomimetic Synthesis Requiring (R)-Configuration

For research programs requiring precise stereochemical control, the (R)-configuration of this building block is essential. As documented in product specifications, the compound is supplied with ≥95% enantiomeric purity, ensuring that downstream peptidomimetics maintain the intended three-dimensional architecture [1]. Researchers should specifically procure the (R)-enantiomer (CAS 190190-48-8) rather than the (S)-enantiomer (CAS 270063-45-1) to achieve the desired stereochemical outcome in asymmetric syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.